2,4,6-Trinitro-m-toluidine
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Overview
Description
2,4,6-Trinitro-m-toluidine is a chemical compound with the molecular formula C7H6N4O6 and a molecular weight of 242.149 g/mol . It is a nitroaromatic compound, characterized by the presence of three nitro groups (-NO2) attached to a toluene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitro-m-toluidine can be synthesized through the nitration of m-toluidine. The process involves the reaction of m-toluidine with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2, 4, and 6 positions on the toluene ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The nitration mixture is carefully controlled, and the reaction is typically conducted in a continuous flow reactor to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitro-m-toluidine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles, such as sodium methoxide or potassium hydroxide.
Major Products Formed:
Reduction: The reduction of this compound typically yields 2,4,6-triamino-m-toluidine.
Substitution: Depending on the nucleophile used, various substituted derivatives of m-toluidine can be formed.
Scientific Research Applications
2,4,6-Trinitro-m-toluidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitro-m-toluidine involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to oxidative stress and other biochemical effects .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an amino group.
2,4,6-Trinitroaniline: Similar but with an aniline group instead of a toluene ring.
2,4,6-Trinitrophenol (Picric Acid): Similar but with a hydroxyl group instead of a toluene ring.
Uniqueness: 2,4,6-Trinitro-m-toluidine is unique due to the presence of both nitro groups and an amino group on the toluene ring.
Properties
CAS No. |
22603-58-3 |
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Molecular Formula |
C7H6N4O6 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
3-methyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C7H6N4O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,8H2,1H3 |
InChI Key |
RSUBARQODWIKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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